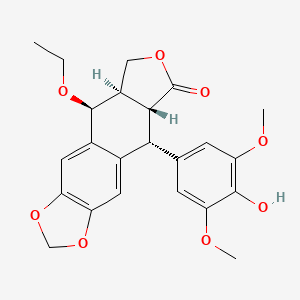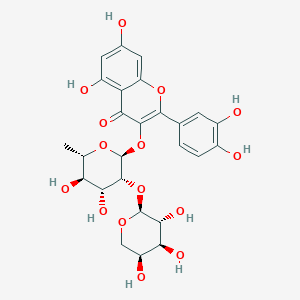
Bisoprolol EP Impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Bisoprolol EP Impurity D involves several steps. One method includes dissolving Bisoprolol in a solvent, adding alkali and p-methoxybenzyl chloride, and reacting to obtain an intermediate . Another method involves using 4-hydroxybenzylalcohol as a raw material, which undergoes etherification with 2-isopropoxyethanol using ytterbium (III) trifluoromethanesulfonate as a catalyst . These synthetic methodologies are useful for the preparation of related compounds and analogues of Bisoprolol .
化学反応の分析
Bisoprolol EP Impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bisoprolol EP Impurity D is primarily used in pharmaceutical research. It is useful in product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing, quality control, method validation, and stability studies . It is also used in the identification of unknown impurities and the assessment of genotoxic potential .
作用機序
Bisoprolol EP Impurity D, like Bisoprolol, acts by blocking the action of adrenaline on beta-1 receptors. This results in the slowing down of the heart rate and stabilization of heart rhythm . Bisoprolol is a cardioselective beta-1 adrenergic blocking agent that prevents myocardial infarction and heart failure and treats mild to moderate hypertension . It selectively blocks beta-1 adrenergic receptors with little or no effect on beta-2 receptors at doses less than or equal to 20 milligrams .
類似化合物との比較
Bisoprolol EP Impurity D can be compared with other related compounds of Bisoprolol, such as:
Bisoprolol Ph.Eur impurity-C: 3,3′-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)
Bisoprolol Ph.Eur impurity-F: (±) 2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol
Bisoprolol Ph.Eur impurity-T: (±) 4-((3-isopropyl-2-oxooxazolidin-5-yl)methoxy)benzaldehyde
Bisoprolol Ph.Eur impurity-U: (±) 5-((4-(hydroxymethyl)phenoxy)methyl)-3-isopropyloxazolidin-2-one
These compounds are synthesized using similar methodologies and have their structures well established by modern analytical techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry .
特性
CAS番号 |
1225195-71-0 |
|---|---|
分子式 |
C26H40N2O5 |
分子量 |
460.6 g/mol |
IUPAC名 |
1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxymethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C26H40N2O5/c1-19(2)27-13-23(29)17-32-25-9-5-21(6-10-25)15-31-16-22-7-11-26(12-8-22)33-18-24(30)14-28-20(3)4/h5-12,19-20,23-24,27-30H,13-18H2,1-4H3 |
InChIキー |
BYAZPNNCYCDQBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OCC(CNC(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


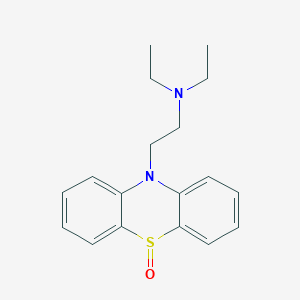
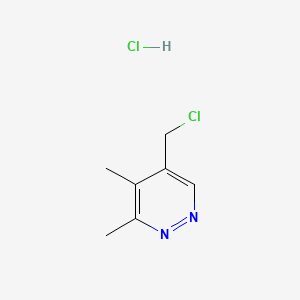

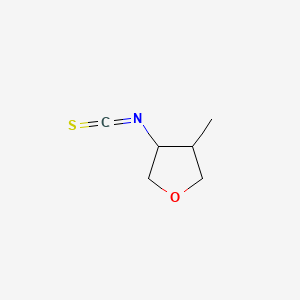
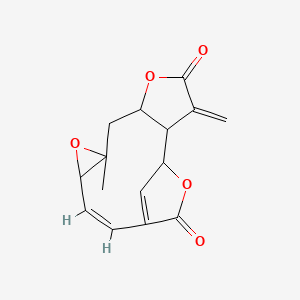
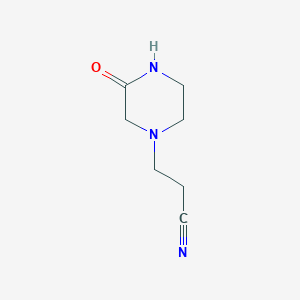

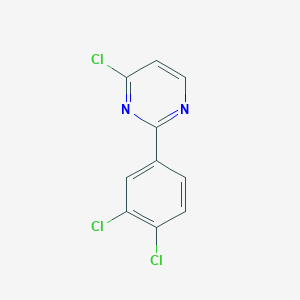
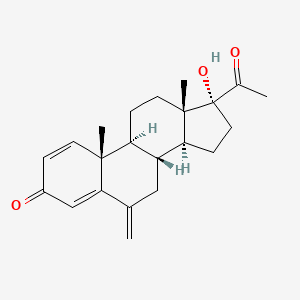


![2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid](/img/structure/B13446987.png)
